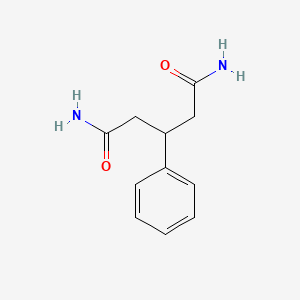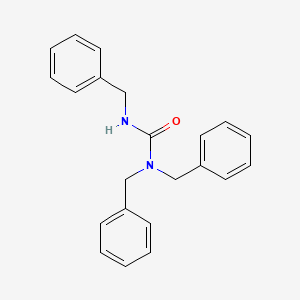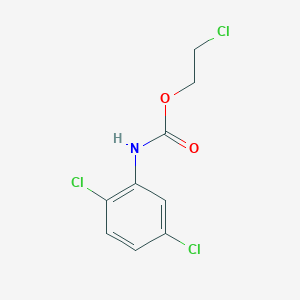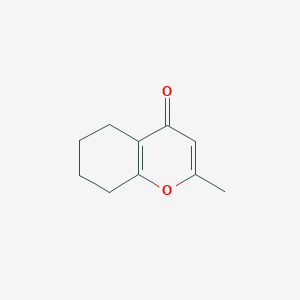
Pentanediamide, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanediamide, 3-phenyl-: is an organic compound characterized by the presence of a phenyl group attached to the third carbon of a pentanediamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentanediamide, 3-phenyl- typically involves the reaction of a phenyl-substituted amine with a pentanediamide precursor. One common method includes the use of diethylene glycol, which is oxidized to prepare diglycolic acid. This acid is then converted into diglycolic anhydride by dehydration. The anhydride reacts with a diamine to give a mono-substituted product, which is further reacted with a phenyl-substituted amine to yield pentanediamide, 3-phenyl- .
Industrial Production Methods: Industrial production of pentanediamide, 3-phenyl- may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Pentanediamide, 3-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Pentanediamide, 3-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which pentanediamide, 3-phenyl- exerts its effects involves interactions with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
- N,N,N’,N’-tetra-butyl-3-oxa-pentanediamide
- N,N,N’,N’-tetra-(2-methylpropyl)-3-oxa-pentanediamide
- N,N,N’,N’-tetra-hexyl-3-oxa-pentanediamide
- N,N,N’,N’-tetra-(2-ethylhexyl)-3-oxa-pentanediamide
Uniqueness: Pentanediamide, 3-phenyl- is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other pentanediamide derivatives, which may have different substituents and therefore different chemical behaviors.
Properties
CAS No. |
78533-83-2 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-phenylpentanediamide |
InChI |
InChI=1S/C11H14N2O2/c12-10(14)6-9(7-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15) |
InChI Key |
INNIENBZXVVRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)






![5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)





